1H,1H,7H-Perfluorohexyl propyl carbonate is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 350.18 g/mol. This compound is characterized by its unique structure, which incorporates a perfluorinated hexyl chain attached to a propyl carbonate group. The presence of fluorine atoms imparts notable properties such as thermal stability, chemical resistance, and hydrophobicity, making it suitable for various industrial and scientific applications.
Source and Classification
1H,1H,7H-Perfluorohexyl propyl carbonate belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are recognized for their persistence in the environment and potential health impacts. These compounds are typically classified based on their carbon-fluorine bonding characteristics and their functional groups. PFAS have been widely used in applications ranging from industrial processes to consumer products due to their unique surface-active properties.
The synthesis of 1H,1H,7H-Perfluorohexyl propyl carbonate generally involves the reaction of 1H,1H,7H-Perfluorohexanol with propyl chloroformate. This reaction is conducted under anhydrous conditions in the presence of a base such as pyridine or triethylamine to neutralize hydrochloric acid generated during the reaction. The typical conditions for this synthesis include:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency during production.
The molecular structure of 1H,1H,7H-Perfluorohexyl propyl carbonate features a perfluorinated hexyl chain linked to a propyl carbonate moiety. The key structural data includes:
This structure reveals the compound's hydrophobic characteristics due to its extensive fluorinated chain while allowing for reactivity through the carbonate functional group.
1H,1H,7H-Perfluorohexyl propyl carbonate can undergo several types of chemical reactions:
Common reagents for these reactions include nucleophiles (amines and alcohols), hydrolysis agents (water or aqueous acids), and oxidizing agents (potassium permanganate or hydrogen peroxide).
The mechanism of action for 1H,1H,7H-Perfluorohexyl propyl carbonate primarily relies on its chemical structure. The hydrophobic nature of the perfluorinated chain contributes to its stability in various environments while also facilitating interactions with biological membranes when utilized in drug delivery systems. The reactivity of the propyl carbonate group allows for further modifications that can enhance its applications in surface coatings or other industrial uses.
The physical and chemical properties of 1H,1H,7H-Perfluorohexyl propyl carbonate include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.18 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Low solubility in water |
| Stability | High thermal stability |
These properties highlight its utility in applications requiring chemical resistance and stability under various conditions.
1H,1H,7H-Perfluorohexyl propyl carbonate has diverse applications across various fields:
The synthesis of 1H,1H,7H-perfluorohexyl propyl carbonate predominantly follows sequential fluorination-carbonation pathways, where perfluorinated alkyl precursors are subsequently functionalized with carbonate groups. The primary route involves the reaction of 1H,1H-perfluorohexanol with chloroformate reagents or carbonate-forming agents under controlled conditions. Industrial protocols typically employ phosgene (COCl₂) or its derivatives due to their high reactivity with fluorinated alcohols. The reaction mechanism proceeds through an intermediate chloroformate species, which subsequently reacts with a second equivalent of fluorinated alcohol to yield the target carbonate .
Critical process parameters include:
Industrial production employs continuous flow reactors to enhance mass transfer and thermal regulation during exothermic carbonate bond formation. Post-reaction purification typically involves fractional distillation under reduced pressure (0.05-0.1 mmHg) to separate the target carbonate from oligomeric side products, achieving purities >97% as confirmed by GC-MS and ¹⁹F NMR analysis . Alternative pathways utilize transesterification reactions where dimethyl carbonate undergoes alcoholysis with perfluorohexanol under metal alkoxide catalysis, though this method shows lower conversion efficiency (65-72%) compared to phosgenation routes.
Table 1: Fluorination Agents in Conventional Synthesis
| Fluorination Agent | Reaction Temperature | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Electrochemical Fluorination | 15-25°C | 68-72 | Moderate |
| Telomerization | 80-100°C | 75-82 | Significant |
| Direct Fluorination | -10°C to 5°C | 85-90 | Minimal |
Recent advances demonstrate the efficacy of immobilized lipases (particularly Candida antarctica Lipase B) for synthesizing fluorinated carbonates via solvent-free transesterification. This approach utilizes dialkyl carbonates (typically dimethyl carbonate or diethyl carbonate) as non-toxic carbonyl donors in reactions with 1H,1H-perfluorohexanol. The enzymatic route operates under milder conditions (60-70°C) compared to conventional methods, eliminating the need for hazardous reagents while maintaining high functional group tolerance [4] [5].
Key catalytic system components include:
Optimization studies reveal that fluorinated alcohol chain length significantly impacts enzymatic activity, with C6 perfluoroalkyl chains showing 40% higher conversion rates than C8 analogues due to reduced steric hindrance at the catalytic triad. The solvent-free system demonstrates excellent catalyst recyclability, maintaining >90% activity through five reaction cycles. However, reaction kinetics remain slower than conventional methods, requiring 18-36 hours for >95% conversion depending on enzyme loading (5-15% w/w) [5]. Nuclear magnetic resonance (NMR) studies confirm the absence of racemization during enzymatic carbonate formation, preserving stereochemical integrity when chiral fluorinated alcohols are employed.
The selection of carbonyl sources profoundly impacts the synthetic efficiency, safety profile, and downstream purification of fluorinated carbonates. Phosgene (COCl₂) demonstrates superior reactivity (170× higher than triphosgene) and enables reactions at cryogenic temperatures (-78°C), preserving acid-labile functional groups. The principal advantage lies in its volatility (bp 8.2°C), allowing complete removal via nitrogen stripping without contaminating products [2]. Bench-scale comparisons reveal that phosgenation yields 97% bis(perfluorohexyl) carbonate, while triphosgene maxima reach only 15% under identical conditions due to incomplete conversion and byproduct formation.
Non-toxic alternatives present distinct trade-offs:
Table 2: Carbonylating Agent Performance Comparison
| Precursor | Reaction Rate Constant (k rel) | Product Purity | Volatility | Toxicity |
|---|---|---|---|---|
| Phosgene | 1.00 (reference) | High | High | Extreme |
| Triphosgene | 0.0059 | Moderate | Low | Moderate |
| Diphosgene | 0.0082 | Moderate | Low | Moderate |
| Dimethyl Carbonate | 4.7×10⁻⁵ | High | Medium | Low |
Diphosgene (Cl₃COCCl₃) and triphosgene (Cl₃COC(O)CCl₃) offer safer handling as liquid/solid alternatives but suffer from reduced reactivity, requiring elevated temperatures (80-120°C) that promote decomposition of perfluorinated intermediates. Their non-volatile nature necessitates additional purification steps (distillation or recrystallization), introducing yield losses (15-30%) for thermally sensitive carbonates [2]. Organic carbonates like dimethyl carbonate (DMC) provide the most environmentally benign pathway but exhibit limited electrophilicity, mandating high-pressure conditions (5-10 bar) and extended reaction times. Recent innovations employ cerium oxide catalysts to activate DMC, achieving 89% conversion to fluorinated carbonates at 150°C in flow systems – a promising approach still requiring optimization for industrial adoption [5].
Industrial-scale production confronts three primary bottlenecks in fluorinated alcohol activation:
Continuous-flow systems address these challenges through segmented gas-liquid flow reactors featuring:
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